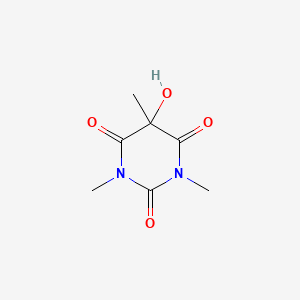
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-trimethyl- is a derivative of pyrimidinetrione, a class of compounds known for their diverse applications in medicinal chemistry and material science. This compound features a pyrimidine ring with three keto groups and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-trimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as urea and malonic acid derivatives.
Cyclization Reaction: The starting materials undergo a cyclization reaction under acidic or basic conditions to form the pyrimidine ring.
Methylation: The methyl groups at the 1, 3, and 5 positions are introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-trimethyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Functionalized pyrimidinetrione derivatives.
Scientific Research Applications
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-trimethyl- involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA/RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
Barbituric Acid: A well-known pyrimidinetrione derivative with sedative and hypnotic properties.
Thiobarbituric Acid: Similar structure with a sulfur atom replacing one of the oxygen atoms, used in various chemical assays.
Alloxan: Another pyrimidinetrione derivative known for its use in diabetes research.
Uniqueness
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrimidinetrione derivatives.
Properties
CAS No. |
23450-35-3 |
|---|---|
Molecular Formula |
C7H10N2O4 |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
5-hydroxy-1,3,5-trimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C7H10N2O4/c1-7(13)4(10)8(2)6(12)9(3)5(7)11/h13H,1-3H3 |
InChI Key |
AHURIJUSYNNJFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N(C1=O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















